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Compound of Interest

Compound Name:
3-(1-methyl-1H-pyrrol-2-yl)-3-

oxopropanenitrile

Cat. No.: B017496 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-
yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development
Professionals
Disclaimer: This document synthesizes available data for 3-(1-methyl-1H-pyrrol-2-yl)-3-
oxopropanenitrile. Some data points are based on structurally similar compounds due to a

lack of direct experimental values for the target compound. All information should be used for

research purposes and validated through experimental work.

Introduction
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a 1-

methylpyrrole moiety linked to a reactive β-ketonitrile functional group. This chemical structure

makes it a valuable intermediate in organic synthesis, particularly for the construction of more

complex heterocyclic systems. Pyrrole and its derivatives are known to be important

pharmacophores, and compounds derived from this scaffold are being investigated for a range

of biological activities, including potential anticancer and antimicrobial applications[1]. This

guide provides a comprehensive overview of its physicochemical properties, general synthetic

and characterization methodologies, and a prospective look at its biological significance.
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Physicochemical Properties
The physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are

summarized in Table 1. Where experimental data is not available, estimated values from

closely related analogs are provided for guidance.

Table 1: Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
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Property Value Source/Comment

IUPAC Name
3-(1-methyl-1H-pyrrol-2-yl)-3-

oxopropanenitrile
ChemNet[2]

CAS Number 77640-03-0 ChemNet[2]

Molecular Formula C₈H₈N₂O ChemNet[2]

Molecular Weight 148.16 g/mol ChemNet[2]

Appearance
Not specified; likely a solid at

room temperature.
General chemical knowledge

Melting Point
Not available (Estimated: 105-

108 °C)

Based on the structurally

similar 3-(1-(3-

methoxyphenyl)-1H-pyrrol-2-

yl)-3-oxopropanenitrile[3].

Boiling Point 319.7 °C at 760 mmHg ChemNet[2]

Density 1.08 g/cm³ ChemNet[2]

Solubility

No direct data. Expected to be

soluble in polar aprotic

solvents (e.g., DMF, DMSO)

and moderately soluble in

alcohols, with poor aqueous

solubility.

Inferred from a structurally

related compound[3].

pKa Not available
Predicted value would require

computational modeling.

logP Not available
Predicted value would require

computational modeling.

Refractive Index 1.547 ChemNet[2]

Flash Point 147.1 °C ChemNet[2]

Experimental Protocols
Synthesis
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While a specific, detailed experimental protocol for the synthesis of 3-(1-methyl-1H-pyrrol-2-
yl)-3-oxopropanenitrile is not explicitly detailed in the available literature, it is mentioned that

its synthesis follows previously reported methods[3]. A general and plausible synthetic route

would be the Claisen condensation of 1-methyl-2-acetylpyrrole with a suitable cyano-ester,

such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

The logical workflow for the synthesis, purification, and subsequent characterization of the

compound is illustrated in the diagram below.
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General Workflow for Synthesis and Characterization
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NMR Spectroscopy
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FTIR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b017496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A logical workflow for the synthesis, purification, and characterization of 3-(1-methyl-
1H-pyrrol-2-yl)-3-oxopropanenitrile.

Characterization
The structural confirmation of the synthesized 3-(1-methyl-1H-pyrrol-2-yl)-3-
oxopropanenitrile would be achieved through standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum should display distinct signals corresponding to the methyl protons

on the pyrrole nitrogen, the three protons of the pyrrole ring, and the methylene protons

adjacent to the carbonyl and nitrile groups. The chemical shifts and coupling patterns

would be crucial for confirming the molecular structure.

¹³C NMR: The spectrum would show resonances for all eight carbon atoms in their unique

chemical environments, including the carbonyl, nitrile, and aromatic carbons of the pyrrole

ring.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Key characteristic absorption bands would be expected for the nitrile (C≡N) stretch

(typically around 2250 cm⁻¹), the ketone (C=O) stretch (around 1680-1700 cm⁻¹), and

various C-H and C-N bond vibrations.

Mass Spectrometry (MS):

Mass spectral analysis would confirm the molecular weight of the compound, with the

molecular ion peak ([M]⁺) expected at an m/z of approximately 148.16. The fragmentation

pattern would provide additional structural evidence.

Biological Activity and Signaling Pathways
Direct studies on the biological activity of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are

not extensively reported. However, the broader class of pyrrole-containing compounds is well-

documented for a wide range of pharmacological activities. Derivatives of this compound are

noted for their potential as anticancer and antimicrobial agents[1]. The reactivity of the β-
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ketonitrile moiety allows for its use as a scaffold to generate libraries of diverse heterocyclic

compounds for high-throughput screening in drug discovery programs.

As no specific signaling pathways have been identified for the title compound, a diagram

illustrating a hypothetical drug discovery workflow starting from this compound is provided

below.

Hypothetical Drug Discovery Workflow

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Synthesis of Derivatives Library

High-Throughput Screening
(e.g., Anticancer, Antimicrobial Assays)

Hit Identification

Lead Optimization

Preclinical Studies

Clinical Trials
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Caption: A hypothetical workflow for drug discovery starting from 3-(1-methyl-1H-pyrrol-2-
yl)-3-oxopropanenitrile.

Conclusion
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a compound of significant interest for

synthetic and medicinal chemistry. While a foundational set of its physicochemical properties is

known, there is a clear need for more extensive experimental data, particularly concerning its

melting point, solubility profile, and spectroscopic characterization. Furthermore, its biological

activities and potential mechanisms of action remain largely unexplored. The information

compiled in this guide serves as a valuable resource for researchers and professionals in the

field, highlighting both the known attributes of this compound and the opportunities for future

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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